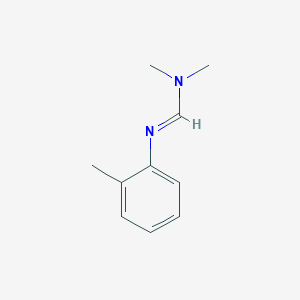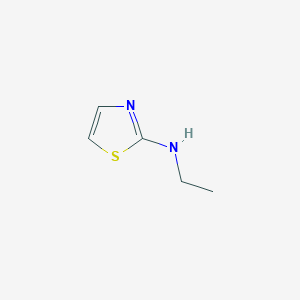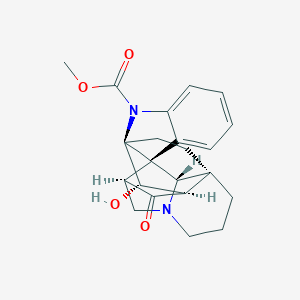
Fruticosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructosamine is a glycated protein formed by the non-enzymatic reaction between glucose and the amino group of proteins. It is a valuable biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine has gained significant attention in scientific research due to its potential use in the diagnosis and management of diabetes.
Mecanismo De Acción
The mechanism of action of fructosamine is not fully understood. It is believed that fructosamine forms stable adducts with proteins, altering their structure and function. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage.
Biochemical and Physiological Effects:
Fructosamine has several biochemical and physiological effects. It can alter the structure and function of proteins, leading to impaired enzymatic activity and cellular dysfunction. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage and the development of diabetes-related complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fructosamine has several advantages for lab experiments. It is a stable biomarker that reflects average blood glucose levels over the previous 2-3 weeks. Fructosamine is also easy to measure using various methods, including colorimetric, enzymatic, and immunoassay techniques. However, fructosamine has some limitations, including its inability to reflect short-term changes in blood glucose levels and its potential for interference from other biomolecules.
Direcciones Futuras
For fructosamine research include the development of new measurement methods and the investigation of its role in diabetes-related complications.
Métodos De Síntesis
Fructosamine is synthesized by the reaction between glucose and the amino group of proteins. The reaction occurs spontaneously and is non-enzymatic. Fructosamine can be measured using various methods, including colorimetric, enzymatic, and immunoassay techniques.
Aplicaciones Científicas De Investigación
Fructosamine has several applications in scientific research. It is primarily used as a biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine levels reflect the average blood glucose concentration over the previous 2-3 weeks. Fructosamine is also used to monitor the efficacy of diabetes treatment and to assess the risk of diabetes-related complications.
Propiedades
Número CAS |
14058-44-7 |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,11S,12S,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17+,18+,20-,21-,22+/m1/s1 |
Clave InChI |
UOVOJZZNYJYZNZ-MODNEBOESA-N |
SMILES isomérico |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@H]7[C@@H]5O |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
SMILES canónico |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Sinónimos |
fruticosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



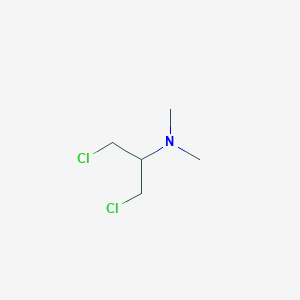
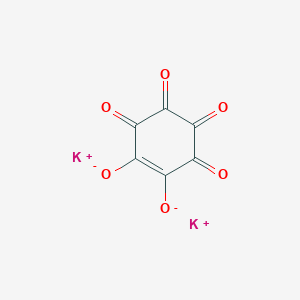

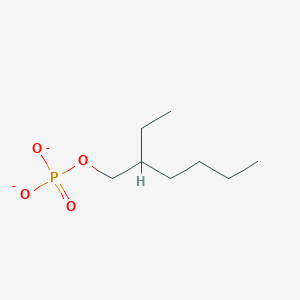
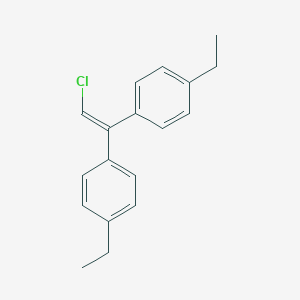
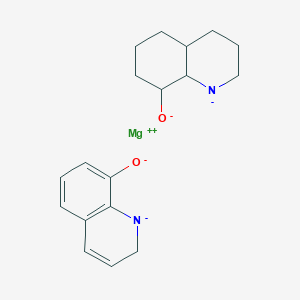
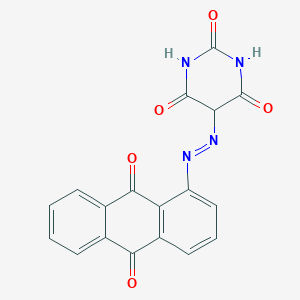

![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
